3-Bromo-4,6-difluoro-1H-indazole

Descripción general

Descripción

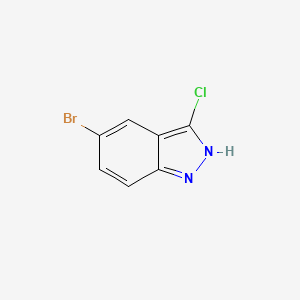

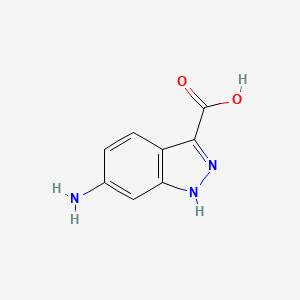

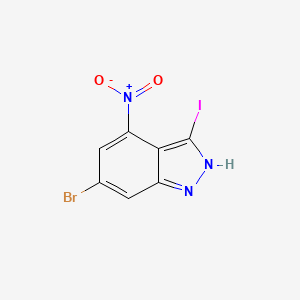

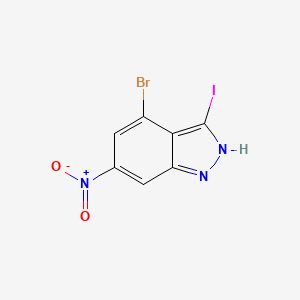

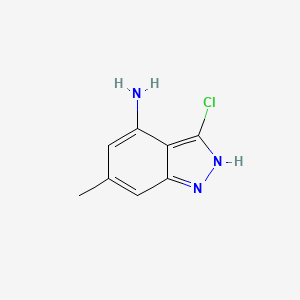

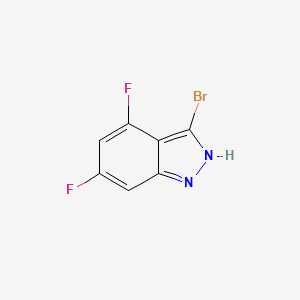

3-Bromo-4,6-difluoro-1H-indazole is a chemical compound with the molecular formula C7H3BrF2N2 . It has a molecular weight of 233.02 . The IUPAC name for this compound is 3-bromo-4,6-difluoro-1H-indazole .

Synthesis Analysis

Indazole derivatives are important heterocycles in drug molecules and have gained considerable attention in the field of medicinal chemistry . Various methods have been developed to synthesize indazole derivatives . A general two-step synthesis of substituted 3-aminoindazoles from 2-bromobenzonitriles involves a palladium-catalyzed arylation of benzophenone hydrazone followed by an acidic deprotection/cyclization sequence .Molecular Structure Analysis

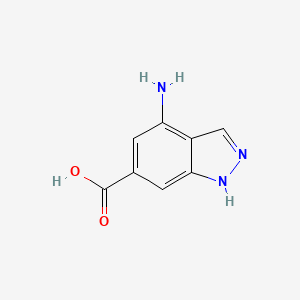

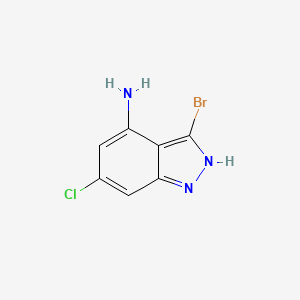

The molecular structure of 3-Bromo-4,6-difluoro-1H-indazole consists of a bicyclic ring structure made up of a pyrazole ring and a benzene ring . It usually contains two tautomeric forms: 1H-indazole and 2H-indazole . Since 1H-indazole is more thermodynamically stable than 2H-indazole, it is the predominant tautomer .Chemical Reactions Analysis

Indazole derivatives display versatile biological activities and serve as structural motifs in drug molecules . They possess a wide range of pharmacological activities, such as anti-inflammatory, antiarrhythmic, antitumor, antifungal, antibacterial, and anti-HIV activities .Physical And Chemical Properties Analysis

3-Bromo-4,6-difluoro-1H-indazole is a solid compound that should be stored at 0-8°C .Aplicaciones Científicas De Investigación

Medicinal Chemistry: Drug Synthesis

3-Bromo-4,6-difluoro-1H-indazole: is a valuable intermediate in medicinal chemistry for the synthesis of various pharmacologically active molecules. Its unique structure allows for the creation of indazole-based compounds that can act as kinase inhibitors, which are crucial in the treatment of cancers and other diseases .

Material Science: Organic Electronics

In material science, this compound is explored for its potential use in organic electronics. The indazole core can be utilized in the development of organic semiconductors due to its electron-rich nature, which is beneficial for charge transport.

Agricultural Chemistry: Pesticide Development

The indazole moiety is also significant in the development of new pesticides. Its incorporation into pesticide molecules can enhance their activity and specificity against various agricultural pests.

Biochemistry: Enzyme Inhibition Studies

Researchers use 3-Bromo-4,6-difluoro-1H-indazole to study enzyme inhibition, particularly in enzymes that are involved in disease pathways. By understanding how indazole derivatives interact with enzymes, new therapeutic strategies can be devised .

Chemical Biology: Probe Synthesis

This compound serves as a starting point for the synthesis of chemical probes. These probes can be used to label or modify biological molecules, aiding in the study of biological processes and the identification of disease biomarkers.

Analytical Chemistry: Chromatography Standards

Due to its well-defined structure and properties, 3-Bromo-4,6-difluoro-1H-indazole can be used as a standard in chromatographic analyses to calibrate instruments or to develop new analytical methods .

Neuroscience: Neurotransmitter Receptor Research

Indazole derivatives are known to interact with various neurotransmitter receptors. Studying these interactions with 3-Bromo-4,6-difluoro-1H-indazole can lead to the discovery of new drugs for neurological disorders.

Environmental Science: Pollutant Degradation

Lastly, the reactivity of 3-Bromo-4,6-difluoro-1H-indazole can be harnessed in environmental science to study the degradation of pollutants. Its bromine and fluorine atoms may facilitate reactions that mimic the breakdown of organic pollutants in the environment.

Mecanismo De Acción

Target of Action

Indazole derivatives have been known to inhibit, regulate, and modulate kinases such as chk1, chk2, and the cell volume-regulated human kinase h-sgk (human serum and glucocorticoid-dependent kinase or sgk) . These kinases play a crucial role in cell cycle regulation and volume regulation, respectively .

Mode of Action

Indazole derivatives generally interact with their targets by binding to the active site, leading to the inhibition, regulation, or modulation of the target . This interaction can result in changes in the biochemical pathways regulated by these targets .

Biochemical Pathways

Given that indazole derivatives can target kinases like chk1, chk2, and sgk , it can be inferred that the compound may affect pathways related to cell cycle regulation and cell volume regulation .

Result of Action

Indazole derivatives have been associated with various biological activities, such as anti-inflammatory effects

Action Environment

It is generally recommended to store the compound in an inert atmosphere at temperatures between 2-8°c. This suggests that temperature and atmospheric conditions could potentially influence the compound’s stability and efficacy.

Safety and Hazards

Direcciones Futuras

Indazole-containing derivatives represent one of the most important heterocycles in drug molecules . Given their broad spectrum of pharmacological activities, numerous methods have been developed to construct these heterocycles with better biological activities . Future research will likely focus on the development of new synthetic methods and the exploration of their biological activities.

Propiedades

IUPAC Name |

3-bromo-4,6-difluoro-2H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrF2N2/c8-7-6-4(10)1-3(9)2-5(6)11-12-7/h1-2H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMGZJDWENSGDAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C(NN=C21)Br)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrF2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20646404 | |

| Record name | 3-Bromo-4,6-difluoro-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20646404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-4,6-difluoro-1H-indazole | |

CAS RN |

887567-78-4 | |

| Record name | 3-Bromo-4,6-difluoro-1H-indazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=887567-78-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-4,6-difluoro-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20646404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.